molecular formula C9H13NO3 B3031052 Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate CAS No. 133674-39-2

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate

Cat. No. B3031052
M. Wt: 183.2 g/mol
InChI Key: FFPAIQCUBUFABI-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is a compound that is part of a broader class of organic molecules known as oxazoles. These compounds are characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The tert-butyl group attached to the oxazole ring increases the steric bulk of the molecule, which can be useful in various chemical applications, such as the synthesis of more complex molecules or as intermediates in pharmaceuticals.

Synthesis Analysis

The synthesis of related oxazole derivatives has been reported in the literature. For instance, the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved through a Pd-catalyzed amide coupling followed by bromination and cyclization . This method provides a high optical purity of the oxazole derivative, which is crucial for the synthesis of enantiomerically pure compounds. Another related synthesis involves the preparation of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which serves as a chiral auxiliary in dipeptide synthesis .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex and is often elucidated using spectroscopic methods such as NMR and X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by FTIR, NMR, MS, and X-ray diffraction .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including cyclization, acetylation, and Michael additions. For instance, the compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used in Michael additions with aryl cuprates, yielding high diastereoselectivities . The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was found to proceed regioselectively, leading to specific acetylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the hydrophobicity of the molecule and affect its boiling and melting points. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using density functional theory (DFT) to understand the reactivity and stability of the compound . These properties are essential for predicting the behavior of these molecules in various environments and their potential applications in chemical synthesis.

Scientific Research Applications

Stereochemistry in Hydroformylation Reactions

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has been studied for its role in highly stereoselective hydroformylation processes. For instance, research has demonstrated the hydroformylation of Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form products like methyl (2 R,4 R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate, showing up to 99% diastereoselectivities in homogeneous transition-metal-catalysed reactions. These products are significant intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Synthesis in Organic Chemistry

The compound has been utilized in the enantioselective synthesis of related compounds like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This synthesis, involving a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation, has been effective in producing oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).

Applications in Material Science

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has also been explored in the preparation of materials like (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate. This process involves a Grignard reaction and has potential applications in the development of new materials and complex molecular structures (Gao et al., 2006).

Pharmaceutical Research

In the realm of pharmaceuticals, research has been conducted on the synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from methyl ketones, which exhibit significant antifungal activity. These findings illustrate the potential of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate derivatives in the development of new antifungal agents (Dai et al., 2019).

Advanced Organic Syntheses

The molecule has also been instrumental in advanced organic syntheses, like the preparation of chirally pure compounds using derivatives of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These procedures are crucial for the synthesis of enantiomerically pure compounds, essential in pharmaceutical development (Studer et al., 1995).

Safety And Hazards

The safety information for “Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate” indicates a GHS07 pictogram and a signal word of "Warning" . For more detailed safety and hazard information, it would be beneficial to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPAIQCUBUFABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578511
Record name Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate

CAS RN

133674-39-2
Record name Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pivaldehyde (1.10 mL, 10.0 mmol) was dissolved in dry DMF (10 mL), and NH2OH.H2O (0.590 mL of 55 wt % aqueous solution, 10.5 mmol) was added via syringe. The resulting mixture was stirred at room temperature for 4 h, NCS (1.40 g, 10.5 mmol) was added in small portions, and the resulting mixture was stirred at room temperature for 1 h. CuSO4.5H2O (75.0 mg, 0.300 mmol), methyl propiolate (1.07 mL, 12.0 mmol), and H2O (5 mL) were added followed by Cu powder (25.0 mg, 0.393 mmol). The resulting mixture was stirred at room temperature for 16 h and quenched with dilute aqueous NH4OH (2 mL). The aqueous solution was extracted with hexanes (3×30 mL), and then the combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.88 (s, 1H), 3.96 (s, 3H), 1.36 (s, 9H).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NH2OH.H2O
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
75 mg
Type
reactant
Reaction Step Four
Quantity
1.07 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Cu
Quantity
25 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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